Acetyl triethyl citrate

Catalog No.
S517026
CAS No.
77-89-4
M.F
C14H22O8
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl triethyl citrate

CAS Number

77-89-4

Product Name

Acetyl triethyl citrate

IUPAC Name

triethyl 2-acetyloxypropane-1,2,3-tricarboxylate

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3

InChI Key

WEAPVABOECTMGR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetyltriethyl citrate

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C

Description

The exact mass of the compound Acetyl triethyl citrate is 318.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

Plasticizer for Pharmaceutical Applications

ATEC's primary application in research is as a plasticizer for pharmaceutical polymers. These polymers are used in various drug delivery systems, including films, coatings, and capsules. ATEC's advantages include:

  • Safety: Studies suggest it has low toxicity ()
  • Biodegradability: It decomposes naturally, reducing environmental impact.
  • Water Solubility: Enables compatibility with various pharmaceutical ingredients.

Research is ongoing to understand its full impact on drug delivery and potential interactions with medications.

Pharmacokinetics and Metabolism

Understanding how ATEC behaves in the body is crucial for safe pharmaceutical use. Studies using rats have investigated its absorption, distribution, metabolism, and excretion. These studies employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis (). While these studies provide insights, further research is needed to fully understand ATEC's pharmacokinetic profile in humans.

Potential Safety Concerns

Despite promising initial results, some research suggests potential safety concerns ():

  • Blood Pressure Reduction: Studies indicate ATEC might lower blood pressure at high doses.
  • Intestinal Effects: Similar compounds have shown to induce intestinal changes that require further investigation.

Acetyl triethyl citrate is an aliphatic ester derived from citric acid, specifically produced through the reaction of citric acid triethyl ester with acetic acid anhydride. It appears as a clear, colorless, and odorless oily liquid with a molecular formula of C14H22O8C_{14}H_{22}O_{8} and a molecular weight of 318.32 g/mol. This compound is known for its low toxicity and is classified as a safe ingredient in various applications, particularly in the pharmaceutical and cosmetic industries .

The primary chemical reaction for synthesizing acetyl triethyl citrate involves the esterification of citric acid with ethanol, followed by acylation with acetic anhydride. The reaction can be summarized as follows:

  • Esterification:
    Citric Acid+EthanolCitric Acid Triethyl Ester\text{Citric Acid}+\text{Ethanol}\rightarrow \text{Citric Acid Triethyl Ester}
  • Acylation:
    Citric Acid Triethyl Ester+Acetic AnhydrideAcetyl Triethyl Citrate+Acetic Acid\text{Citric Acid Triethyl Ester}+\text{Acetic Anhydride}\rightarrow \text{Acetyl Triethyl Citrate}+\text{Acetic Acid}

In terms of metabolism, acetyl triethyl citrate undergoes hydrolysis and deacetylation in biological systems .

The synthesis of acetyl triethyl citrate typically involves two main steps:

  • Esterification: Citric acid is reacted with ethanol under acidic conditions to form triethyl citrate.
  • Acylation: The resulting triethyl citrate is then treated with acetic anhydride to produce acetyl triethyl citrate.

This method is efficient and yields a product that is widely applicable in various industries .

Acetyl triethyl citrate serves multiple purposes across different sectors:

  • Plasticizer: It is extensively used as a plasticizer in the production of flexible films, particularly those made from poly(lactic) acid.
  • Pharmaceutical Coatings: The compound is utilized in creating controlled-release capsules and polymeric coatings for pharmaceuticals.
  • Cosmetics: It functions as a plasticizer in cosmetic formulations, particularly in nail products .

Several compounds share structural similarities with acetyl triethyl citrate, primarily functioning as plasticizers:

Compound NameMolecular FormulaUnique Characteristics
Acetyl tributyl citrateC_{18}H_{34}O_{8}Higher molecular weight; used in similar applications
Acetyl trihexyl citrateC_{21}H_{42}O_{8}Longer alkyl chain; potential skin-conditioning properties
Acetyl trioctyl citrateC_{24}H_{46}O_{8}Even longer chain; similar applications but less common

Uniqueness: Acetyl triethyl citrate is distinguished by its lower toxicity profile and higher solubility in water compared to its counterparts, making it more suitable for certain applications like food contact materials and pharmaceuticals .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Exact Mass

318.13146766 g/mol

Monoisotopic Mass

318.13146766 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WBR36T90E

GHS Hazard Statements

Aggregated GHS information provided by 1600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 205 of 1600 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1395 of 1600 companies with hazard statement code(s):;
H317 (95.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-89-4

Wikipedia

Acetyltriethyl citrate

Use Classification

Fragrance Ingredients
Cosmetics -> Film forming; Plasticise

General Manufacturing Information

Plastics Material and Resin Manufacturing
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Radke PW, Joner M, Joost A, Byrne RA, Hartwig S, Bayer G, Steigerwald K, Wittchow E. Vascular effects of paclitaxel following drug-eluting balloon angioplasty in a porcine coronary model: the importance of excipients. EuroIntervention. 2011 Oct 30;7(6):730-7. doi: 10.4244/EIJV7I6A116. PubMed PMID: 21986331.
2: Fadda HM, Khanna M, Santos JC, Osman D, Gaisford S, Basit AW. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. Eur J Pharm Biopharm. 2010 Nov;76(3):493-7. doi: 10.1016/j.ejpb.2010.08.007. Epub 2010 Aug 26. PubMed PMID: 20800682.
3: Zhang JF, Sun X. Physical characterization of coupled poly(lactic acid)/starch/maleic anhydride blends plasticized by acetyl triethyl citrate. Macromol Biosci. 2004 Nov 20;4(11):1053-60. PubMed PMID: 15543543.
4: Johnson W Jr. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate. Int J Toxicol. 2002;21 Suppl 2:1-17. Review. PubMed PMID: 12396673.
5: FINKELSTEIN M, GOLD H. Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate. Toxicol Appl Pharmacol. 1959 May;1(3):283-98. PubMed PMID: 13659536.

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